molecular formula C8H15NO6 B6618723 N-Acetylhexosamine

N-Acetylhexosamine

Cat. No.: B6618723
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetylhexosamine is a N-acyl-hexosamine.
N-Acetylmannosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetylglucosamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-Hexose, also known as N-Acetylhexosamine, is the penicillin-binding protein (PBP2a) of Staphylococcus aureus . This protein plays a crucial role in bacterial cell wall synthesis, making it a key target for antibacterial agents .

Mode of Action

This compound interacts with its target, PBP2a, through hydrogen bond interactions . Specifically, it forms bonds with serine 49 and threonine 413 at distances of 2.2 Å and 3.4 Å, respectively . This interaction inhibits the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

This compound is involved in the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin, and heparan sulfate . All of the GAGs contain derivatives of glucosamine or galactosamine .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate good oral bioavailability . The absorption parameters such as water solubility, CaCO2 permeability capacity, intestinal absorption, and skin permeability were recorded at -1.214 log mol/L, -0.217 log papp in 10^-6 cm/s, 26.824%, and -3.137 log kp, respectively .

Result of Action

The inhibitory action of this compound against PBP2a results in a potent antibacterial effect against Staphylococcus aureus . By disrupting the function of PBP2a, this compound inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, N-Deacetylation of 2-acetamido-2-deoxy-hexose residues is accomplished in liquid ammonia containing calcium . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859634
Record name 2-Acetamido-2-deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
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ferrous
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galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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